![molecular formula C21H23N3O6S B2463640 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide CAS No. 954614-78-9](/img/structure/B2463640.png)
4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
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Description
4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
- Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its sulfonamide and oxazolidinone moieties may interfere with cellular processes, making it a potential candidate for cancer therapy .
- The oxazolidinone ring in the compound suggests antibacterial properties. It may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
- The benzamide scaffold has been associated with anti-inflammatory activity. Researchers are investigating its potential to modulate inflammatory pathways and reduce inflammation-related diseases .
- Some studies suggest that the compound may have neuroprotective effects. Its morpholine and oxazolidinone components could play a role in preserving neuronal function and preventing neurodegenerative diseases .
- The compound’s structural features make it an interesting candidate for antiviral drug development. Researchers are exploring its potential against RNA viruses, such as influenza and coronaviruses .
- Scientists are using this compound as a chemical probe to study cellular processes. Its unique structure allows researchers to investigate protein-ligand interactions and enzymatic activities .
Anticancer Properties
Antibacterial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antiviral Applications
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c25-20(22-14-18-15-24(21(26)30-18)17-4-2-1-3-5-17)16-6-8-19(9-7-16)31(27,28)23-10-12-29-13-11-23/h1-9,18H,10-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWHNWUWASULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide |
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